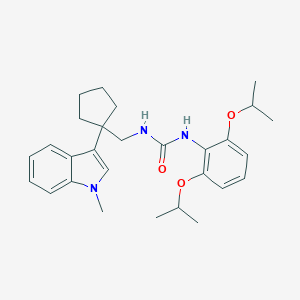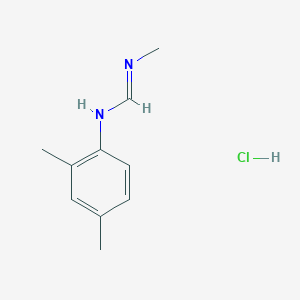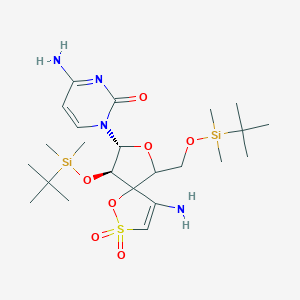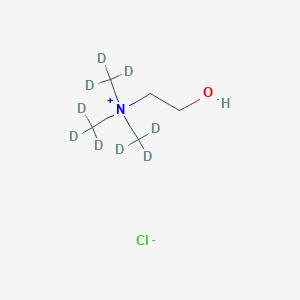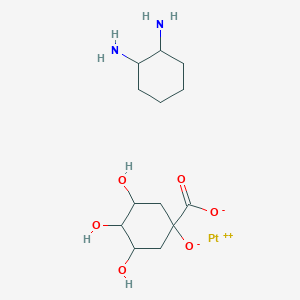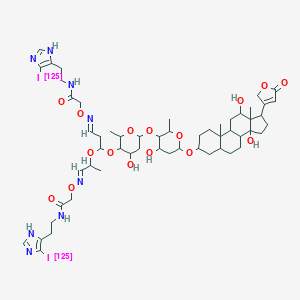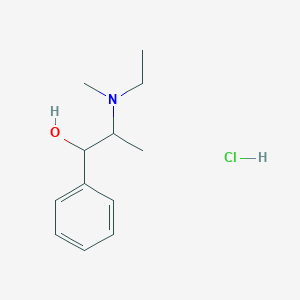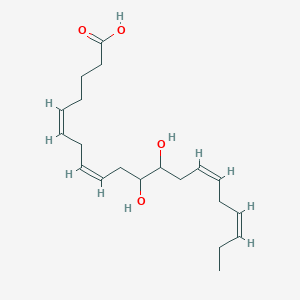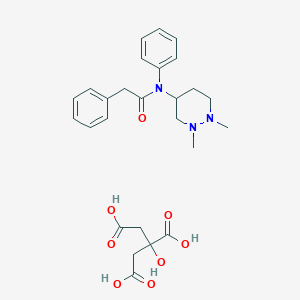
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as HDP-CDCA and has been studied for its potential therapeutic applications.
Mécanisme D'action
HDP-CDCA exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid metabolism and liver function. Activation of FXR by HDP-CDCA can lead to the inhibition of liver fibrosis and the promotion of liver regeneration. HDP-CDCA has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of liver cancer.
Effets Biochimiques Et Physiologiques
HDP-CDCA has been shown to have a range of biochemical and physiological effects. It can reduce liver inflammation and fibrosis, improve liver function, and inhibit the growth of liver cancer cells. It has also been shown to reduce lipid accumulation in the liver and improve insulin sensitivity in animal models of non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HDP-CDCA in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, one limitation is that it can be expensive to produce, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of HDP-CDCA.
Orientations Futures
There are several potential future directions for research on HDP-CDCA. One area of interest is its potential use in the treatment of liver cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in human clinical trials. Additionally, HDP-CDCA may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and diabetes. Further research is needed to explore these possibilities.
Conclusion:
HDP-CDCA is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer effects in the liver. While more research is needed to fully understand its safety and efficacy, HDP-CDCA has the potential to be a valuable tool in the treatment of liver diseases and other conditions.
Méthodes De Synthèse
HDP-CDCA is synthesized through a multi-step process, starting with the reaction of hexahydro-1,2-dimethyl-4-pyridazinylamine with benzeneacetamide. The resulting product is then reacted with 2-hydroxy-1,2,3-propanetricarboxylic acid to produce HDP-CDCA. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
HDP-CDCA has been studied for its potential therapeutic applications in various diseases, including liver fibrosis, non-alcoholic fatty liver disease, and hepatocellular carcinoma. Studies have shown that HDP-CDCA can inhibit the proliferation of liver cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
Propriétés
Numéro CAS |
149997-05-7 |
|---|---|
Nom du produit |
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate |
Formule moléculaire |
C26H33N3O8 |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenylacetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H25N3O.C6H8O7/c1-21-14-13-19(16-22(21)2)23(18-11-7-4-8-12-18)20(24)15-17-9-5-3-6-10-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,19H,13-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
UFDPCCWLSFEGHP-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonymes |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenyl-acetamide, 2-hydroxypropane -1,2,3-tricarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
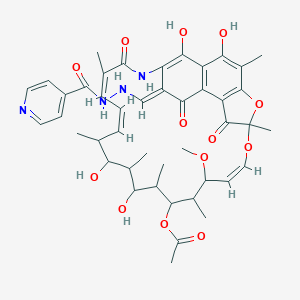
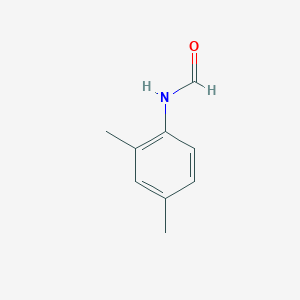
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
